![molecular formula C13H15Cl2FN2O2 B2974873 6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride CAS No. 2225141-59-1](/img/structure/B2974873.png)
6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a spirocyclic compound, which means it has two rings that share a single atom. It contains a benzoxazine ring and a piperidine ring. The benzoxazine ring has a chlorine and a fluorine substituent, and the piperidine ring has a methyl group. The compound also is a hydrochloride, suggesting it may be used in its salt form for increased stability or solubility .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazine and piperidine rings in separate steps, followed by a spirocyclization reaction. The halogen substituents (chlorine and fluorine) could be introduced using appropriate halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic system, with the benzoxazine and piperidine rings sharing a single atom. The presence of the halogen substituents and the methyl group would also be key features .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzoxazine ring could undergo reactions typical of aromatic systems, while the piperidine ring could participate in reactions typical of amines. The halogen substituents could potentially be replaced in nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Novel Spiro Compounds
Research has focused on the design and synthesis of novel spiro compounds for targeted therapeutic applications. For instance, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed, synthesized, and evaluated for their pharmacological and antitumor properties. One specific compound, identified as a potent c-Met/ALK dual inhibitor, demonstrated significant tumor growth inhibition in human gastric carcinoma xenograft models (Jingrong Li et al., 2013).
Antihypertensive Activity
Spiro compounds have also been evaluated for their antihypertensive activity. A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones showed promising results in reducing blood pressure in spontaneously hypertensive rats, indicating potential for the development of new antihypertensive drugs (R. Clark et al., 1983).
Antifungal Synergy
Spirocyclic compounds have been found to enhance the antifungal effect of fluconazole against Candida albicans, demonstrating potent synergy and low toxicity in mammalian cells. This suggests potential applications in antifungal therapy (Ilandari Dewage Udara Anulal Premachandra et al., 2015).
CNS Receptor Ligands
Research into the pharmacological properties of spiro compounds includes their potential as central nervous system (CNS) receptor ligands. For example, sila-analogues of high-affinity, selective σ ligands based on spiro[indane-1,4‘-piperidine] types were synthesized and evaluated, showing affinity for various CNS receptors (R. Tacke et al., 2003).
Antimicrobial and Antimalarial Activities
Spiro-piperidin-4-ones have been synthesized and evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis, showing significant antimycobacterial properties. This highlights the potential of spiro compounds in treating tuberculosis and other bacterial infections (R. Kumar et al., 2008).
Eigenschaften
IUPAC Name |
6-chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2.ClH/c1-7-4-5-13(6-16-7)10-9(17-12(18)19-13)3-2-8(14)11(10)15;/h2-3,7,16H,4-6H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXIGBXMFQSAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CN1)C3=C(C=CC(=C3F)Cl)NC(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoro-6'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride | |
CAS RN |
2225141-59-1 |
Source
|
Record name | 6-chloro-5-fluoro-6'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.